molecular formula C47H69F3N12O14 B10825642 Allatostatin IV trifluoroacetate

Allatostatin IV trifluoroacetate

Cat. No.: B10825642
M. Wt: 1083.1 g/mol
InChI Key: PKRCFUKAELCMER-NHJGMUSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allatostatin IV TFA (123338-13-6 free base) is an octapeptide amine that belongs to the allatostatin family, which is a group of peptides found in insects. These peptides either inhibit (allatostatins) or stimulate (allatotropins) the synthesis of juvenile hormone, a crucial hormone in insect development .

Preparation Methods

The synthesis of Allatostatin IV TFA involves peptide synthesis techniques. The compound is typically synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Chemical Reactions Analysis

Allatostatin IV TFA can undergo various chemical reactions, including:

Scientific Research Applications

Allatostatin IV TFA has several scientific research applications:

Mechanism of Action

Allatostatin IV TFA exerts its effects by binding to specific receptors on the surface of insect cells, leading to the inhibition or stimulation of juvenile hormone synthesis. The molecular targets include receptors that are part of the G-protein coupled receptor family, which activate intracellular signaling pathways that regulate hormone synthesis .

Comparison with Similar Compounds

Allatostatin IV TFA is unique among allatostatins due to its specific amino acid sequence and its ability to regulate juvenile hormone synthesis. Similar compounds include other allatostatins and allatotropins, which also regulate juvenile hormone synthesis but may have different amino acid sequences and biological activities .

Properties

Molecular Formula

C47H69F3N12O14

Molecular Weight

1083.1 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C45H68N12O12.C2HF3O2/c1-24(2)17-31(38(47)63)52-36(60)22-51-40(65)33(19-26-9-6-5-7-10-26)55-44(69)35(23-58)57-43(68)34(20-27-12-14-28(59)15-13-27)56-42(67)32(18-25(3)4)54-41(66)30(11-8-16-50-45(48)49)53-39(64)29(46)21-37(61)62;3-2(4,5)1(6)7/h5-7,9-10,12-15,24-25,29-35,58-59H,8,11,16-23,46H2,1-4H3,(H2,47,63)(H,51,65)(H,52,60)(H,53,64)(H,54,66)(H,55,69)(H,56,67)(H,57,68)(H,61,62)(H4,48,49,50);(H,6,7)/t29-,30-,31-,32-,33-,34-,35-;/m0./s1

InChI Key

PKRCFUKAELCMER-NHJGMUSQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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